Propyl 3-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate Propyl 3-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate
Brand Name: Vulcanchem
CAS No.: 384358-77-4
VCID: VC0374985
InChI: InChI=1S/C20H16BrNO5/c1-2-8-26-19(24)12-4-3-5-15(10-12)22-18(23)16-11-13-9-14(21)6-7-17(13)27-20(16)25/h3-7,9-11H,2,8H2,1H3,(H,22,23)
SMILES: CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Molecular Formula: C20H16BrNO5
Molecular Weight: 430.2g/mol

Propyl 3-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate

CAS No.: 384358-77-4

Main Products

VCID: VC0374985

Molecular Formula: C20H16BrNO5

Molecular Weight: 430.2g/mol

Propyl 3-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate - 384358-77-4

CAS No. 384358-77-4
Product Name Propyl 3-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate
Molecular Formula C20H16BrNO5
Molecular Weight 430.2g/mol
IUPAC Name propyl 3-[(6-bromo-2-oxochromene-3-carbonyl)amino]benzoate
Standard InChI InChI=1S/C20H16BrNO5/c1-2-8-26-19(24)12-4-3-5-15(10-12)22-18(23)16-11-13-9-14(21)6-7-17(13)27-20(16)25/h3-7,9-11H,2,8H2,1H3,(H,22,23)
Standard InChIKey JRDRIAIEXGQQEJ-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Canonical SMILES CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
PubChem Compound 1555025
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator